molecular formula C17H22N2O B14515334 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol CAS No. 62950-93-0

2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol

Cat. No.: B14515334
CAS No.: 62950-93-0
M. Wt: 270.37 g/mol
InChI Key: BSUGSHWOOHESLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an isopropyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 4-anilinophenylamine with isopropylamine and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols with different substituents.

    Substitution: The aniline and phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopentyl(ethyl)amino)ethanol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    2-{(piperidin-4-yl)methylamino}ethan-1-ol: Another related compound with a piperidine ring, offering different biological activities.

Uniqueness

2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

62950-93-0

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-anilino-N-propan-2-ylanilino)ethanol

InChI

InChI=1S/C17H22N2O/c1-14(2)19(12-13-20)17-10-8-16(9-11-17)18-15-6-4-3-5-7-15/h3-11,14,18,20H,12-13H2,1-2H3

InChI Key

BSUGSHWOOHESLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)C1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.